Ethyl potassium oxalate
Overview
Description
Ethyl potassium oxalate is an organic compound with the molecular formula C4H5KO4. It is a salt formed from the reaction of potassium hydroxide with ethyl oxalate. This compound is known for its applications in organic synthesis and various industrial processes.
Mechanism of Action
Target of Action
Ethyl potassium oxalate, also known as oxalic acid ethyl ester potassium salt, is a secondary metabolite secreted by fungi, bacteria, and plants . It is involved in various biological processes, including nutrient availability, weathering of minerals, and precipitation of metal oxalates . The primary targets of this compound are the enzymes involved in these processes .
Mode of Action
This compound is a reactive chemical that has an amide group and a carbonyl group . It undergoes hydrolysis in the presence of water to form ethyl alcohol and oxalic acid . The chloride ion can react with the reactive chemical to form a chloroethane molecule .
Biochemical Pathways
The active regulation of the oxalic acid concentration is linked with enzymatic activities . The degradation of oxalic acid via decarboxylation is typical for fungi and is catalyzed by a lyase named oxalate decarboxylase . The activity of this enzyme leads to the decarboxylation of oxalic acid to formic acid and carbon dioxide .
Pharmacokinetics
It is known that liquid forms of potassium, a component of this compound, are absorbed a few hours post-administration .
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, it is involved in pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes . Due to their chelating ability, oxalates are considered good factors in the detoxification of heavy metals, including aluminium, lead, copper, and cadmium ions .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, it is used in the preparation of oxalic acid ethyl ester 2-oxo-3-phenyl-propyl ester by reacting with 1-bromo-3-phenyl-acetone . The reaction conditions, such as temperature and pH, can affect the efficiency of this reaction .
Biochemical Analysis
Biochemical Properties
Ethyl potassium oxalate is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it is known to participate in the biosynthesis of oxalate, a divalent organic anion that affects many biological and commercial processes . The nature of these interactions is complex and involves various biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed that oxalate can induce an inflammatory response that decreases the immune system’s ability to remove renal crystals .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, oxalate is hypothesized to cause neurotoxicity through two mechanisms: chelation of calcium by oxalate, which affects calcium-sensitive voltage-gated sodium channels; and an indirect action on voltage-gated sodium channels where oxalate alters intracellular calcium-dependent regulatory mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been reported that the blood alcohol concentration (BAC) remained stable for 18 days at room temperature when formulated with this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. Specific data on this compound’s dosage effects in animal models is currently limited.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors . For example, it is known to participate in the biosynthesis of oxalate, a divalent organic anion . Specific details on the metabolic pathways involving this compound are currently limited.
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. For example, OxlT, the oxalate transporter of Oxalobacter formigenes, is known to transport oxalate .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Specific details on the subcellular localization of this compound are currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl potassium oxalate can be synthesized through the reaction of ethyl oxalate with potassium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The general reaction is as follows: [ \text{C2H5OOC-COOC2H5} + \text{KOH} \rightarrow \text{C2H5OOC-COOK} + \text{C2H5OH} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where ethyl oxalate and potassium hydroxide are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl potassium oxalate undergoes various chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form new esters.
Hydrolysis: In the presence of water, it can hydrolyze to form potassium oxalate and ethanol.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Alkyl Halides: Used in substitution reactions to form new esters.
Water: Used in hydrolysis reactions.
Oxidizing and Reducing Agents: Used in redox reactions.
Major Products Formed:
Potassium Oxalate: Formed during hydrolysis.
New Esters: Formed during substitution reactions.
Scientific Research Applications
Ethyl potassium oxalate is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Analytical Chemistry: It is used in the quantification of oxalate ions in various samples.
Biological Studies: It is used to study the effects of oxalates on biological systems.
Industrial Applications: It is used in the preparation of other chemicals and in processes such as rust removal and cleaning.
Comparison with Similar Compounds
Potassium Oxalate: Similar in structure but lacks the ethyl group.
Sodium Oxalate: Similar in function but contains sodium instead of potassium.
Dimethyl Oxalate: An ester of oxalic acid with two methyl groups instead of an ethyl group and a potassium ion.
Uniqueness: Ethyl potassium oxalate is unique due to its specific reactivity and applications in organic synthesis. Its ability to form esters and participate in various chemical reactions makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
1906-57-6 |
---|---|
Molecular Formula |
C4H6KO4 |
Molecular Weight |
157.19 g/mol |
IUPAC Name |
potassium;2-ethoxy-2-oxoacetate |
InChI |
InChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6); |
InChI Key |
WVDIBRWRWHUSTG-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)C(=O)[O-].[K+] |
SMILES |
CCOC(=O)C(=O)[O-].[K+] |
Canonical SMILES |
CCOC(=O)C(=O)O.[K] |
1906-57-6 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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